3-(2,5-Dimethylbenzyl)piperidin-3-ol
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Overview
Description
3-(2,5-Dimethylbenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds with piperidine moiety are widely used in the pharmaceutical industry due to their significant biological activities .
Preparation Methods
The synthesis of 3-(2,5-Dimethylbenzyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,5-dimethylbenzyl chloride with piperidine in the presence of a base can yield the desired product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2,5-Dimethylbenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
3-(2,5-Dimethylbenzyl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
3-(2,5-Dimethylbenzyl)piperidin-3-ol can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which can lead to distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-11-4-5-12(2)13(8-11)9-14(16)6-3-7-15-10-14/h4-5,8,15-16H,3,6-7,9-10H2,1-2H3 |
InChI Key |
XNMMDPYZRQFCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2(CCCNC2)O |
Origin of Product |
United States |
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